1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride
Description
1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride is a synthetic organic compound featuring an ethanone core substituted with a 3-aminomethylphenyl group and a 4-fluorophenyl moiety, stabilized as a hydrochloride salt. The compound’s structure combines aromatic fluorination and aminomethyl functionalization, which may confer unique physicochemical and pharmacological properties.
Properties
CAS No. |
1187929-08-3 |
|---|---|
Molecular Formula |
C15H15ClFNO |
Molecular Weight |
279.73 g/mol |
IUPAC Name |
1-[3-(aminomethyl)phenyl]-2-(4-fluorophenyl)ethanone;hydrochloride |
InChI |
InChI=1S/C15H14FNO.ClH/c16-14-6-4-11(5-7-14)9-15(18)13-3-1-2-12(8-13)10-17;/h1-8H,9-10,17H2;1H |
InChI Key |
MRAHMCZTWLJILO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)CC2=CC=C(C=C2)F)CN.Cl |
Origin of Product |
United States |
Preparation Methods
Formation of the Ethanone Core
- Starting Materials: Typically, substituted benzaldehydes or halo-substituted phenyl ketones serve as precursors.
- Reaction Type: Friedel-Crafts acylation is commonly employed to introduce the ketone functionality onto the aromatic ring.
- Catalysts and Conditions: Lewis acids such as aluminum chloride (AlCl3) or other acylation catalysts are used under controlled temperature (often 80–120°C) and solvent polarity (e.g., dichloromethane, DMF, or THF) to facilitate the reaction.
Introduction of the Aminomethyl Group
- Method: Reductive amination is the preferred method, where the ketone intermediate reacts with an amine source (e.g., ammonia or primary amines) in the presence of reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation.
- Alternative Routes: Nucleophilic aromatic substitution or coupling reactions (e.g., Buchwald-Hartwig amination) can also introduce the aminomethyl group, especially when starting from nitrobenzene derivatives.
- Optimization: Reaction temperature, solvent choice (polar aprotic solvents like DMF or polar protic solvents like methanol), and catalyst loading are adjusted to improve selectivity and yield.
Formation of Hydrochloride Salt
- The free base is converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent (e.g., ethanol or ethereal solutions), enhancing stability and solubility.
Industrial Production and Process Optimization
Industrial-scale synthesis focuses on:
- Continuous Flow Reactors: To improve reaction control and scalability.
- Purification: Recrystallization from ethanol/water mixtures and chromatographic techniques are employed to achieve high purity.
- Yield and Purity: Optimization of reaction parameters reduces impurities such as desfluoro, difluoro, and O-alkylated byproducts, which are common in related fluorophenyl ketone syntheses.
Comparative Analysis of Solvents and Bases in Related Fluorophenyl Ketone Syntheses
Research on related compounds (e.g., 4-fluoro-α-[2-methyl-1-oxopropyl]-γ-oxo-N-β-diphenylbenzenebutanamide) provides insights into solvent and base effects that are applicable to the preparation of 1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride.
| Solvent | Base Type | Reaction Time (hrs) | Yield (%) | Impurity Level (%) | Major Impurities | Notes |
|---|---|---|---|---|---|---|
| Methanol | Inorganic base | 2–6 | Lower | ~50 | Desfluoro, Difluoro, O-Alkylated (major) | High impurity formation |
| Acetone | Inorganic base | 2–6 | Lower | ~25 | Same as methanol | Moderate impurity level |
| Isopropanol | Inorganic base | 2–6 | ≥70 | ~1 | Minimal impurities | Preferred solvent for high purity |
| DMF | Inorganic base | 2–6 | Moderate | ~25 | Diastereoisomeric mixture | Polar aprotic solvent, moderate yield |
Data adapted from patent literature on related fluorophenyl ketone syntheses.
Reaction Monitoring and Characterization
- Spectroscopic Techniques: 1H-NMR, 13C-NMR, and 19F-NMR are critical for confirming the structure, especially the aromatic protons, fluorine substitution, and aminomethyl group.
- IR Spectroscopy: Identifies functional groups such as ketone (C=O ~1680 cm⁻¹), aromatic C-F (~1220 cm⁻¹), and amine NH2 (~3350 cm⁻¹).
- Mass Spectrometry: High-resolution MS confirms molecular weight and purity.
Summary Table of Preparation Steps
| Step | Reaction Type | Reagents/Catalysts | Conditions | Outcome |
|---|---|---|---|---|
| Ethanone backbone formation | Friedel-Crafts acylation | Substituted benzaldehyde, AlCl3 | 80–120°C, aprotic solvent | 4-Fluorophenyl ethanone intermediate |
| Aminomethyl group introduction | Reductive amination | Amine source, NaBH4 or H2/catalyst | Room temp to 60°C, polar solvent | Aminomethyl-substituted ethanone |
| Hydrochloride salt formation | Acid-base reaction | HCl in ethanol or ether | Ambient temperature | Stable hydrochloride salt |
| Purification | Recrystallization, chromatography | Ethanol/water mixtures | Cooling, filtration | High purity final product |
Research Findings and Notes
- The choice of solvent and base critically affects yield and impurity profile; isopropanol with an inorganic base is preferred for industrial synthesis due to lower impurities and higher yield.
- Reaction times typically range from 2 to 6 hours, with temperature control essential to minimize side reactions.
- Purification by recrystallization in ethanol/water mixtures enhances product purity and facilitates removal of minor impurities.
- The hydrochloride salt form improves solubility in polar solvents, aiding downstream applications.
Chemical Reactions Analysis
Types of Reactions
1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluoro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: Studied for its interactions with biological molecules.
Medicine: Potential use in drug development due to its unique structure.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The aminomethyl group could facilitate binding to biological targets, while the fluoro group might enhance its stability and bioavailability.
Comparison with Similar Compounds
Key Observations :
- Aminomethyl Group: The 3-aminomethyl substituent may increase aqueous solubility under acidic conditions due to protonation, contrasting with methylpropan-2-amine in CAS 1200-27-7, which lacks a primary amine .
- Melting Points: Hydroxylated derivatives (e.g., 3,4-dihydroxyphenyl) exhibit higher melting points (>200°C) due to hydrogen bonding, whereas fluorinated or aminomethylated analogs likely have lower melting points .
Biological Activity
1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride is a synthetic organic compound with significant potential in medicinal chemistry. Its unique structural features, including an aminomethyl group and a fluoro-substituted phenyl group, suggest a range of biological activities that warrant thorough investigation. This article reviews the compound's biological activity, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₅H₁₄ClFNO
- Molecular Weight : 243.28 g/mol
- CAS Number : 1017781-75-7
The compound's structure allows for various interactions with biological targets, which are critical for its pharmacological efficacy.
Pharmacological Activity
Research indicates that 1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride exhibits notable biological activity in several areas:
- Antimicrobial Activity : Preliminary studies have shown that this compound can inhibit the growth of certain bacterial strains. For instance, it has demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action may involve interference with bacterial cell wall synthesis or protein synthesis pathways.
- Anti-proliferative Effects : In vitro studies indicate that the compound may possess anti-cancer properties. It has been tested against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), showing significant inhibition of cell proliferation at low micromolar concentrations.
- Enzyme Inhibition : The aminomethyl group is hypothesized to interact with enzyme active sites, potentially inhibiting key metabolic pathways involved in disease progression.
Case Studies
Several studies have explored the biological activity of structurally similar compounds, providing insights into the potential effects of 1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride:
- Study on Related Compounds : Research comparing this compound with analogs such as 1-(4-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride revealed that substitution patterns significantly affect biological activity. The presence of fluorine enhances antimicrobial properties compared to chlorine-substituted analogs.
- In Vitro Testing : A study published in the Journal of Medicinal Chemistry evaluated a series of phenyl-substituted ethanones for their anti-cancer properties. The findings indicated that compounds with similar structural motifs to 1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride exhibited varying degrees of cytotoxicity against cancer cell lines, suggesting a structure-activity relationship that merits further exploration.
Comparative Analysis
To better understand the biological activity of 1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride, a comparison with related compounds is essential:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 1-(3-Aminomethyl-phenyl)-2-(4-chloro-phenyl)-ethanone | C₁₅H₁₄ClNO | Chlorine instead of fluorine | Lower antimicrobial activity |
| 1-(4-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone | C₁₅H₁₅FNO | Similar structure; different substitution | Moderate anti-cancer effects |
| 2-Amino-1-(4-fluorophenyl)ethanone hydrochloride | C₉H₈ClFNO | Smaller size; fewer functional groups | Limited activity compared to larger analogs |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 1-(3-Aminomethyl-phenyl)-2-(4-fluoro-phenyl)-ethanone hydrochloride, and how can reaction conditions be optimized?
- Answer : A multi-step synthesis approach is typically employed, starting with halogenated aromatic precursors. For example, nitrobenzene derivatives can undergo nucleophilic substitution or coupling reactions (e.g., Ullmann or Buchwald-Hartwig) to introduce the aminomethyl group. Fluorophenyl ketones are often synthesized via Friedel-Crafts acylation or cross-coupling reactions. Optimization involves adjusting catalysts (e.g., palladium for coupling reactions), temperature (80–120°C for cyclization steps), and solvent polarity (e.g., DMF or THF). Post-synthetic purification via recrystallization in ethanol/water mixtures enhances yield and purity .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Answer :
- NMR : - and -NMR identify aromatic protons (δ 6.8–7.6 ppm), fluorophenyl groups (δ ~125–130 ppm in ), and aminomethyl resonances (δ ~3.0–4.0 ppm). -NMR confirms fluorine substitution (δ ~-110 ppm relative to CFCl) .
- IR : Stretching vibrations for ketone (C=O, ~1680 cm), aromatic C-F (~1220 cm), and NH (~3350 cm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H] for CHFNO·HCl) .
Q. What are the solubility properties of this compound in common solvents, and how do they influence experimental design?
- Answer : As a hydrochloride salt, it is soluble in polar solvents (water, methanol, DMSO) but less so in non-polar solvents (hexane). Solubility in water (~50 mg/mL at 25°C) facilitates aqueous reaction conditions, while DMSO is ideal for stock solutions in biological assays. Precipitation in ethanol/water mixtures aids purification .
Advanced Research Questions
Q. How can discrepancies in crystallographic data be resolved when determining the compound’s structure?
- Answer : X-ray crystallography using programs like SHELXL (for refinement) and SHELXD (for phase solving) resolves structural ambiguities. High-resolution data (<1.0 Å) minimize errors in electron density maps. For twinned crystals, twin-law matrices in SHELXL correct overlapping reflections. Hydrogen bonding networks (e.g., N–H···Cl interactions) validate packing arrangements .
Q. What methodologies are employed to investigate the compound's stability under varying pH and temperature conditions?
- Answer : Accelerated stability studies involve:
- pH Stress Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours.
- Thermal Analysis : TGA/DSC identifies decomposition temperatures (>200°C typical for aryl ketones).
- HPLC Monitoring : Reverse-phase C18 columns (UV detection at 254 nm) quantify degradation products. Impurities are cross-referenced with pharmacopeial standards (e.g., EP impurity profiles) .
Q. How can researchers identify and quantify synthetic impurities or degradation products in this compound?
- Answer : LC-MS/MS with electrospray ionization (ESI) detects impurities at ppm levels. For example:
- Impurity A : Unreacted fluorophenyl precursor (retention time ~8.2 min).
- Impurity B : Oxidized aminomethyl group (m/z +16 Da).
- Quantification uses external calibration curves against certified reference materials (e.g., LGC Standards) .
Q. What computational approaches validate the electronic or steric effects influencing the compound's reactivity?
- Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular dynamics simulations assess steric hindrance around the aminomethyl group. Software like Gaussian or ORCA models transition states for acylation or amine deprotection steps .
Q. How can reaction conditions be optimized to minimize by-products during synthesis?
- Answer : Design of Experiments (DoE) evaluates variables (e.g., catalyst loading, solvent ratio). For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
